molecular formula C10H11F2NO2 B3227100 (R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid CAS No. 1260607-60-0

(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid

Cat. No.: B3227100
CAS No.: 1260607-60-0
M. Wt: 215.20 g/mol
InChI Key: HQTDDZPBZHMZGG-SSDOTTSWSA-N
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Description

(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is a chiral β-amino acid derivative featuring a 2,5-difluorobenzyl substituent.

Properties

IUPAC Name

(2R)-2-(aminomethyl)-3-(2,5-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTDDZPBZHMZGG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(CN)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C[C@H](CN)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189936
Record name Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260607-60-0
Record name Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260607-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluorobenzyl bromide.

    Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with a suitable nucleophile, such as an amino acid derivative, to introduce the amino group.

    Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis.

    Final Deprotection: The final step involves the removal of protecting groups to yield the desired ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms may be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It may be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the benzyl group may engage in hydrophobic interactions. The fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₁F₂NO₂ (based on ).
  • Molecular Weight : 215.20 g/mol ().
  • CAS Number: Conflicting data exist: lists a related compound, (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 266360-61-6), while refers to a 3,5-difluorobenzyl variant (CAS 1260605-51-3).
  • Purity : ≥98% ().

Comparison with Structurally Similar Compounds

Fluorinated Arylpropanoic Acid Derivatives

Compounds with fluorinated aromatic rings and propanoic acid backbones are common in anti-inflammatory and anticancer research.

Compound Name Molecular Formula Substituents Biological Activity Reference
(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid C₁₀H₁₁F₂NO₂ 2,5-difluorobenzyl, amino group Not explicitly stated
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-biphenyl)propanoic acid C₁₆H₁₆Cl₂NO₆P Dichlorobiphenyl, phosphonomethyl Unspecified (likely cytotoxic)
Fenbufen (4-biphenylylbutanoic acid) C₁₆H₁₄O₃ Biphenyl, oxo-functionality Anti-inflammatory

Key Observations :

  • Fluorination at the benzyl position (as in the target compound) may enhance metabolic stability compared to non-fluorinated analogs .
  • Phosphonomethyl and dichloro substituents (e.g., ) introduce polar functional groups that could modulate solubility or target binding .

Chiral β-Amino Acids

Chirality significantly impacts the biological activity of amino acid derivatives.

Compound Name Configuration Substituents Synthesis Yield Thermal Stability Reference
This compound R 2,5-difluorobenzyl Not reported Likely stable
(R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid R,R Isoxazole ring Not reported Not reported
(S)-3 (from ) S 3-Aminobutanoic acid backbone 73% Decomposes at 280–285°C

Key Observations :

  • The target compound’s R-configuration may confer distinct binding preferences compared to S-enantiomers .
  • Thermal decomposition temperatures (~280–285°C) for analogs () suggest moderate stability under high-temperature conditions .

NSAID-Inspired Arylpropanoic Acids

Compounds structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.

Compound Name Molecular Formula Key Substituents COX Selectivity Anti-Inflammatory Activity Reference
Ibuprofen C₁₃H₁₈O₂ α-Methyl, p-isobutylphenyl COX-1/COX-2 High
3-Hydroxy-3,3-diphenylpropanoic acid C₁₅H₁₄O₃ β-Hydroxy, diphenyl Not reported Moderate
Target compound C₁₀H₁₁F₂NO₂ Amino, 2,5-difluorobenzyl Not reported Not reported

Key Observations :

  • Unlike NSAID analogs (), the target compound lacks a carboxylic acid group directly adjacent to the aromatic ring, which may reduce COX inhibition .
  • Fluorine atoms could enhance bioavailability or tissue penetration compared to non-fluorinated NSAIDs .

Biological Activity

(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, and interactions with biological targets.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a difluorobenzyl substituent. The presence of fluorine atoms at the 2 and 5 positions on the benzyl ring significantly enhances its reactivity and binding affinity toward biological targets. The structural formula can be represented as follows:

 R 3 Amino 2 2 5 difluorobenzyl propanoic acid\text{ R 3 Amino 2 2 5 difluorobenzyl propanoic acid}

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Studies have indicated that the fluorine substituents can enhance the binding affinity and specificity towards biological targets, influencing enzyme-substrate interactions and receptor modulation. This compound has been investigated for its role in:

  • Enzyme Inhibition : It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including glutamate receptors, which are critical in neurological functions.

Case Studies

  • Glutamate Receptor Interaction : Research has highlighted the affinity of this compound for glutamate receptors. Analogous compounds have demonstrated agonistic activity at NMDA receptors, which are crucial for synaptic plasticity and memory function.
    • Study Findings : A study found that derivatives with similar structures exhibited high selectivity for NMDA receptors, suggesting that this compound may also possess similar properties.
  • In Vivo Efficacy : Pharmacokinetic studies involving oral administration in animal models have shown promising results regarding the compound's stability and bioavailability.
    • Results : In vivo tests indicated significant modulation of receptor activity, leading to potential therapeutic effects in conditions like anxiety and depression.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Protection of Functional Groups : Initial protection of the amino group using suitable protecting groups.
  • Fluorination : Selective introduction of fluorine atoms at the 2 and 5 positions of the benzyl moiety.
  • Deprotection : Removal of protecting groups to yield the final product.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
(S)-3-Amino-2-(2,4-difluorobenzyl)propanoic acidDifferent fluorine substitution patternModerate receptor affinity
Boc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acidContains a Boc protecting groupPotential enzyme inhibition
Fmoc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acidFmoc protected; different fluorine positionsEnhanced binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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